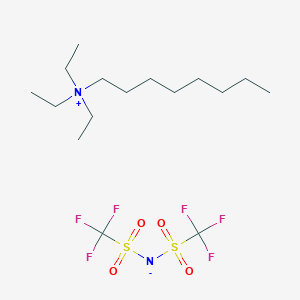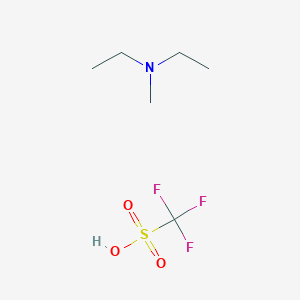![molecular formula C19H42O7Si B6310319 {6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98% CAS No. 1310372-81-6](/img/structure/B6310319.png)
{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98% (hereafter referred to as 6-ME2E2E2H-TEOS) is a versatile and widely used organosilane compound. It is a colorless to yellowish liquid with a pungent odor, and is widely used in the production of polymers, coatings, and surfactants. 6-ME2E2E2H-TEOS has a wide range of applications in the scientific field, from biomedical research to materials science.
科学的研究の応用
6-ME2E2E2H-TEOS has a wide range of scientific research applications. It is used as a coupling agent in the production of polymers, such as polydimethylsiloxane (PDMS) and polyurethane (PU). It is also used as a coating agent for various surfaces, including metals and glass. 6-ME2E2E2H-TEOS is used in the production of surfactants, which are used to reduce the surface tension of liquids, and in the production of antifouling coatings, which are used to prevent the buildup of algae and other microorganisms on surfaces. In addition, 6-ME2E2E2H-TEOS is used in biomedical research, as it has been shown to be non-toxic and biocompatible.
作用機序
The mechanism of action of 6-ME2E2E2H-TEOS is not fully understood. However, it is known that the compound acts as a surfactant, reducing the surface tension of liquids. It is also known that it can form strong covalent bonds with other molecules, which makes it useful for the production of polymers and coatings. Additionally, 6-ME2E2E2H-TEOS has been shown to interact with proteins, which makes it useful for biomedical research.
Biochemical and Physiological Effects
6-ME2E2E2H-TEOS has been shown to be non-toxic and biocompatible. It has been used in numerous biomedical research studies, and has been shown to have no adverse effects on cells or tissues. Additionally, 6-ME2E2E2H-TEOS has been shown to interact with proteins, which could potentially be used for drug delivery applications.
実験室実験の利点と制限
6-ME2E2E2H-TEOS has several advantages for lab experiments. It is non-toxic and biocompatible, making it safe to use in biomedical research. Additionally, it is relatively easy to synthesize and can form strong covalent bonds with other molecules, making it useful for the production of polymers and coatings. However, 6-ME2E2E2H-TEOS also has some limitations. It is a relatively expensive compound, and its mechanism of action is not fully understood, which can make it difficult to use in some experiments.
将来の方向性
There are numerous potential future directions for 6-ME2E2E2H-TEOS. For example, further research could be conducted to better understand its mechanism of action and to explore potential applications in drug delivery. Additionally, research could be conducted to explore potential applications in materials science, such as the production of coatings and surfactants. Furthermore, research could be conducted to explore potential applications in biomedical research, such as the production of tissue scaffolds and the development of new treatments.
合成法
6-ME2E2E2H-TEOS is synthesized from the reaction of 2-methoxyethoxyethanol with chlorotriethoxysilane in a two-step process. First, 2-methoxyethoxyethanol is reacted with dichlorodimethylsilane to form the intermediate compound 2-chloro-2-methoxyethoxyethoxysilane. Then, this intermediate compound is reacted with chlorotriethoxysilane to form 6-ME2E2E2H-TEOS. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between 25°C and 40°C.
特性
IUPAC Name |
triethoxy-[6-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]hexyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42O7Si/c1-5-24-27(25-6-2,26-7-3)19-11-9-8-10-12-21-15-16-23-18-17-22-14-13-20-4/h5-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMPDGPCEMWVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCOCCOCCOCCOC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42O7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)




![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)




![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)
